molecular formula C11H10OS B2973156 4-(thiophen-2-ylmethyl)phenol CAS No. 91680-55-6

4-(thiophen-2-ylmethyl)phenol

Cat. No.: B2973156
CAS No.: 91680-55-6
M. Wt: 190.26
InChI Key: YHOIZMRUUWRATR-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethyl)phenol is an organic compound with the molecular formula C11H10OS. It consists of a phenol group substituted with a thiophen-2-ylmethyl group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-ylmethyl)phenol typically involves the reaction of thiophene derivatives with phenol under specific conditions. One common method is the Friedel-Crafts alkylation, where thiophene is alkylated with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydrothiophenes and reduced phenolic compounds.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Thiophen-2-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-3-ylmethyl)phenol
  • 4-(Thiophen-2-yl)phenol
  • 4-(Thiophen-3-yl)phenol

Comparison

4-(Thiophen-2-ylmethyl)phenol is unique due to the specific positioning of the thiophen-2-ylmethyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in different biological activities and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOIZMRUUWRATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91680-55-6
Record name 4-[(thiophen-2-yl)methyl]phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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